N-(4H-1,2,4-triazol-4-ylcarbamothioyl)benzamide
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Overview
Description
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound that contains both a triazole ring and a thiourea group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea can be synthesized through a multi-step process involving the reaction of benzoyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various triazole derivatives with different substituents.
Scientific Research Applications
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The thiourea group can interact with metal ions and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Contains a thiosemicarbazide group instead of a thiourea group.
1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)hydrazine: Contains a hydrazine group instead of a thiourea group.
Uniqueness: 1-Benzoyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the triazole ring and the thiourea group, which impart distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H9N5OS |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H9N5OS/c16-9(8-4-2-1-3-5-8)13-10(17)14-15-6-11-12-7-15/h1-7H,(H2,13,14,16,17) |
InChI Key |
BCDHWDQFWCTCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NN2C=NN=C2 |
Origin of Product |
United States |
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